4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate
Overview
Description
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate is a complex organic compound with a unique structure that combines pyridine, pyrimidine, phenyl, and furoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate typically involves multi-step organic reactions. One common method includes the reaction of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl with furoic acid under specific conditions to form the ester linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzoate
- 4-(4-Pyridinyl)-2-pyridone salts
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Uniqueness
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate, also known by its CAS number 477857-31-1, is an organic compound that integrates diverse molecular structures including pyridine, pyrimidine, phenyl, and furoate groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C20H13N3O3
- Molecular Weight : 343.342 g/mol
- CAS Number : 477857-31-1
Property | Value |
---|---|
Molecular Formula | C20H13N3O3 |
Molecular Weight | 343.342 g/mol |
CAS Number | 477857-31-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, which can lead to anticancer effects.
- Receptor Binding : The compound may bind to receptors, altering their activity and influencing signaling pathways.
Antimicrobial Activity
Pyridine and pyrimidine derivatives are known for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens including bacteria and fungi. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as against Staphylococcus aureus .
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Studies :
- Pharmacological Applications :
Properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] furan-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-20(18-5-3-13-25-18)26-15-8-6-14(7-9-15)19-22-12-10-17(23-19)16-4-1-2-11-21-16/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKSEEHXFQNSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194500 | |
Record name | 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477857-31-1 | |
Record name | 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477857-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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